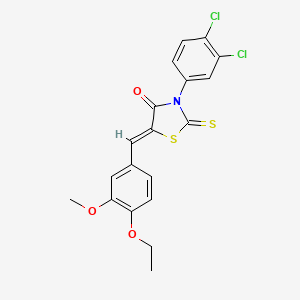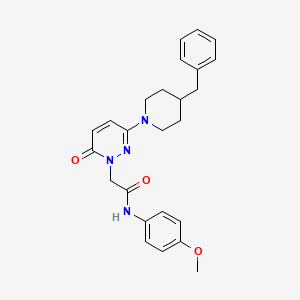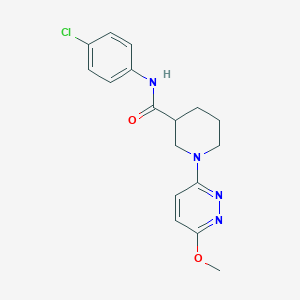![molecular formula C20H18N4O3 B12159568 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12159568.png)
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that combines structural elements of quinoxaline and indole. These two moieties are known for their significant biological activities, making this compound a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions
-
Preparation of Quinoxaline Derivative
Starting Material: 3-hydroxyquinoxaline-2-one.
Reaction: Alkylation with an appropriate ethylating agent under basic conditions to introduce the ethyl group.
Conditions: Typically, this reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Indole Derivative
Starting Material: 1H-indole-3-acetic acid.
Reaction: Coupling with the ethylated quinoxaline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
化学反应分析
Types of Reactions
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in both the quinoxaline and indole moieties can be reduced to their respective alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with cellular proteins and enzymes. It is known to induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death . The compound also interacts with the Bcl-2 family of proteins, which regulate the intrinsic pathway of apoptosis.
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound combining indole and a different aromatic moiety.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to its combination of quinoxaline and indole structures, which confer distinct biological activities. This dual functionality makes it a versatile compound for various research applications, particularly in the field of medicinal chemistry.
属性
分子式 |
C20H18N4O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c25-18(11-13-12-22-15-6-2-1-5-14(13)15)21-9-10-24-17-8-4-3-7-16(17)23-19(26)20(24)27/h1-8,12,22H,9-11H2,(H,21,25)(H,23,26) |
InChI 键 |
FOYJOAQSZOOKTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)


![N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12159507.png)
![ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12159509.png)

![2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12159513.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12159526.png)

![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)


